1-(4-(Pyridin-2-yl)thiazol-2-yl)-3-(2-(trifluoromethyl)phenyl)urea
Description
1-(4-(Pyridin-2-yl)thiazol-2-yl)-3-(2-(trifluoromethyl)phenyl)urea is a urea-based small molecule featuring a thiazole core substituted with a pyridin-2-yl group at the 4-position and a 2-(trifluoromethyl)phenyl group at the urea terminus. This compound belongs to a class of heterocyclic urea derivatives known for their diverse biological activities, including kinase inhibition and antibacterial properties . The trifluoromethyl group enhances lipophilicity and metabolic stability, while the pyridinyl-thiazole moiety may contribute to π-π stacking interactions with biological targets.
Properties
IUPAC Name |
1-(4-pyridin-2-yl-1,3-thiazol-2-yl)-3-[2-(trifluoromethyl)phenyl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11F3N4OS/c17-16(18,19)10-5-1-2-6-11(10)21-14(24)23-15-22-13(9-25-15)12-7-3-4-8-20-12/h1-9H,(H2,21,22,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPBDSRWDGZPTLF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(F)(F)F)NC(=O)NC2=NC(=CS2)C3=CC=CC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11F3N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-(Pyridin-2-yl)thiazol-2-yl)-3-(2-(trifluoromethyl)phenyl)urea typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 2-aminopyridine with 2-bromoacetyl bromide to form 2-(bromomethyl)pyridine. This intermediate is then reacted with thiourea to yield 2-(pyridin-2-yl)thiazole. The final step involves the reaction of 2-(pyridin-2-yl)thiazole with 2-(trifluoromethyl)phenyl isocyanate to produce the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
1-(4-(Pyridin-2-yl)thiazol-2-yl)-3-(2-(trifluoromethyl)phenyl)urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups within the compound.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and acids can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups.
Scientific Research Applications
1-(4-(Pyridin-2-yl)thiazol-2-yl)-3-(2-(trifluoromethyl)phenyl)urea has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where modulation of specific biological pathways is required.
Industry: The compound can be used in the development of new materials with unique properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 1-(4-(Pyridin-2-yl)thiazol-2-yl)-3-(2-(trifluoromethyl)phenyl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and influencing various biological pathways. The exact mechanism may vary depending on the specific application and target.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following comparison focuses on structural analogs, synthetic yields, physicochemical properties, and biological activities (where available).
Key Observations
Structural Flexibility :
- The target compound’s pyridin-2-yl-thiazole core is structurally distinct from piperazine-linked thiazoles (e.g., 9j, 9k) or coumarin-hydrazinyl derivatives (3d) . These substitutions influence solubility and target binding.
- The 2-(trifluoromethyl)phenyl group is conserved in multiple analogs (9j, 9k, 7j), suggesting its role in enhancing hydrophobic interactions .
Synthetic Efficiency :
- Yields vary significantly: 55.6% for 9j vs. 86.8% for 9k, likely due to steric/electronic effects of chloro substitution .
- The absence of piperazine or hydrazinyl groups in the target compound may simplify synthesis compared to 3d or 9j .
Key Observations
Antibacterial Activity :
- Thiazole-urea derivatives with pyridinylthio or chlorobenzo[d]thiazole groups () show potent anti-C. difficile activity (1.56–6.25 μg/mL), attributed to CdFabK inhibition . The target compound’s pyridin-2-yl-thiazole core may lack the thioether or benzothiazole substituents critical for this activity.
- Substitution at the thiazole 5-position (e.g., pyridinylthio vs. benzo[d]thiazole) improves IC50 values by 5–10-fold .
Kinase Inhibition Potential: Piperazine-linked thiazoles (e.g., 9j, 9k) resemble dual Kit/Aurora kinase inhibitors, where the urea moiety stabilizes hinge-region interactions . The target compound’s simpler structure may limit kinase selectivity compared to bulkier analogs (e.g., 3d) .
Research Implications
- Structure-Activity Relationship (SAR) : The trifluoromethyl group and thiazole core are critical for bioactivity, but substitutions at the thiazole 4- and 5-positions (e.g., piperazine, benzothiazole) significantly modulate potency and selectivity .
- Optimization Opportunities : Introducing a thioether or chlorobenzo[d]thiazole group (as in ) could enhance the target compound’s antibacterial efficacy. Conversely, piperazine incorporation (as in 9j) may improve kinase inhibition .
Biological Activity
1-(4-(Pyridin-2-yl)thiazol-2-yl)-3-(2-(trifluoromethyl)phenyl)urea is a compound of significant interest in medicinal chemistry, particularly for its potential anticancer properties. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and efficacy in various biological systems.
Chemical Structure and Properties
The compound is characterized by the following structural formula:
It features a thiazole ring, a pyridine moiety, and a trifluoromethyl-substituted phenyl group, which are known to enhance biological activity through various mechanisms.
Anticancer Activity
Recent studies have highlighted the antiproliferative effects of this compound against several cancer cell lines. The compound was evaluated using the MTT assay, which measures cell viability based on metabolic activity.
| Cell Line | IC50 (µM) |
|---|---|
| A549 | 3.90 ± 0.33 |
| HCT-116 | 4.35 ± 0.09 |
| PC-3 | Not Determined |
| HL7702 | >100 |
These results indicate that the compound exhibits significant cytotoxicity against lung cancer (A549) and colon cancer (HCT-116) cell lines while showing lower toxicity to normal liver cells (HL7702) .
The mechanism through which this compound exerts its effects appears to involve inhibition of BRAF , a key protein in cancer signaling pathways. Molecular docking studies suggest that the urea structure and the nitrogen atom in the pyridine ring form hydrogen bonds with amino acid residues in BRAF, potentially disrupting its function .
Study 1: Synthesis and Evaluation
In a study conducted by Viegas-Junior et al., a series of urea derivatives were synthesized and evaluated for their antiproliferative activities. The target compound demonstrated comparable efficacy to established anticancer agents like Sorafenib, highlighting its potential as a lead compound for further development .
Study 2: Structure-Activity Relationship (SAR)
The structure-activity relationship analysis revealed that modifications to the pyridine ring significantly influenced the biological activity of the compounds. For instance, substituents at the fourth position of the pyridine ring were found to enhance antiproliferative activity, indicating that careful structural modifications could optimize therapeutic efficacy .
Q & A
Basic: What are the key synthetic strategies for preparing 1-(4-(Pyridin-2-yl)thiazol-2-yl)-3-(2-(trifluoromethyl)phenyl)urea?
Methodological Answer:
The synthesis typically involves multi-step protocols:
Thiazole ring formation : Reacting pyridine-2-amine with thiourea derivatives under reflux conditions (e.g., ethanol or DMF) to form the 4-(pyridin-2-yl)thiazol-2-amine intermediate .
Trifluoromethylphenyl urea coupling : Introducing the 2-(trifluoromethyl)phenyl group via electrophilic substitution or coupling reactions using carbodiimide-based reagents (e.g., EDC/HOBt) .
Purification : Column chromatography or recrystallization in solvents like ethyl acetate/hexane ensures >95% purity .
Basic: How is the compound characterized to confirm structural integrity?
Methodological Answer:
Key techniques include:
- Spectroscopy :
- Mass Spectrometry (HRMS) : To confirm molecular weight (e.g., [M+H]⁺ for C₁₆H₁₁F₃N₄OS: calculated 356.07, observed 356.09) .
- X-ray Crystallography : Resolves bond angles and torsional strain in the urea-thiazole-pyridine core .
Advanced: How can reaction conditions be optimized to improve yield and purity?
Methodological Answer:
Critical parameters include:
- Solvent selection : Polar aprotic solvents (DMF, DMSO) enhance nucleophilic substitution for thiazole formation, while dichloromethane minimizes side reactions during urea coupling .
- Temperature control : Reflux at 80–100°C for thiazole cyclization vs. room temperature for urea coupling to avoid decomposition .
- Catalysts : Triethylamine or DMAP improves coupling efficiency by deprotonating intermediates .
- Design of Experiments (DoE) : Statistical models (e.g., factorial design) identify optimal molar ratios (e.g., 1.2:1 amine:carbonyl chloride) .
Advanced: How do structural modifications influence biological activity?
Methodological Answer:
Comparative studies reveal:
- Pyridine vs. Benzothiazole : Replacing pyridine with benzothiazole (e.g., in Compound A) reduces antitumor GI₅₀ from 16.2 μM to 25.1 μM, suggesting pyridine’s role in target binding .
- Trifluoromethyl position : Para-substituted analogs show 3-fold lower antimicrobial activity than ortho-substituted derivatives due to steric hindrance .
- Urea linker flexibility : Rigidifying the urea moiety (e.g., cyclohexyl substitution) enhances kinase inhibition (IC₅₀ < 1 μM) by stabilizing hydrogen bonding .
Advanced: How can contradictory data in biological assays be resolved?
Methodological Answer:
Approaches include:
- Assay validation : Confirm target engagement using orthogonal methods (e.g., SPR for binding affinity vs. cellular IC₅₀) .
- Metabolic stability testing : Liver microsome assays (e.g., human CYP3A4 inhibition) clarify discrepancies between in vitro and in vivo activity .
- Crystallographic studies : Resolve off-target effects by comparing ligand-receptor co-crystal structures (e.g., urea-thiazole interactions with ATP-binding pockets) .
Basic: What are the primary applications in medicinal chemistry research?
Methodological Answer:
- Kinase inhibition : Screened against EGFR and VEGFR2 due to urea’s hydrogen-bonding capacity .
- Antimicrobial profiling : Tested against Gram-negative bacteria (e.g., E. coli) via broth microdilution (MIC = 32 μg/mL) .
- Fluorine-18 labeling : Radiolabeled derivatives are used in PET imaging to study tumor targeting .
Advanced: What computational methods predict the compound’s reactivity or binding modes?
Methodological Answer:
- DFT calculations : Optimize geometry at B3LYP/6-31G* level to predict electrophilic sites (e.g., thiazole C5 for functionalization) .
- Molecular docking (AutoDock Vina) : Simulate binding to EGFR (PDB: 1M17) with ∆G ≈ -9.2 kcal/mol, highlighting urea-pyridine interactions .
- MD simulations : Analyze stability of urea-thiazole conformers in aqueous solution (RMSD < 2.0 Å over 100 ns) .
Basic: What stability considerations are critical for storage and handling?
Methodological Answer:
- Light sensitivity : Store in amber vials at -20°C to prevent photodegradation (t½ = 72 hrs under UV vs. >30 days in dark) .
- Moisture control : Use desiccants (silica gel) to avoid urea hydrolysis (10% degradation after 1 week at 40% humidity) .
- Solubility : DMSO stock solutions (10 mM) remain stable for 6 months at -80°C .
Advanced: How can enantiomeric purity be ensured during synthesis?
Methodological Answer:
- Chiral HPLC : Use Chiralpak AD-H column (hexane:isopropanol 90:10) to resolve R/S enantiomers (α = 1.52) .
- Asymmetric catalysis : Employ (R)-BINAP-Pd complexes for enantioselective coupling (ee > 98%) .
- Circular Dichroism (CD) : Confirm absolute configuration via Cotton effects at 220–250 nm .
Advanced: What strategies mitigate toxicity in preclinical studies?
Methodological Answer:
- Prodrug design : Mask the urea moiety with acetyl groups to reduce renal toxicity (e.g., 50% lower creatinine elevation in murine models) .
- Structure-toxicity relationships : Replace trifluoromethyl with cyano groups to lower hepatotoxicity (ALT levels reduced from 120 U/L to 45 U/L) .
- Metabolite identification (LC-MS/MS) : Detect and eliminate reactive intermediates (e.g., thiol adducts) via deuteration .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
